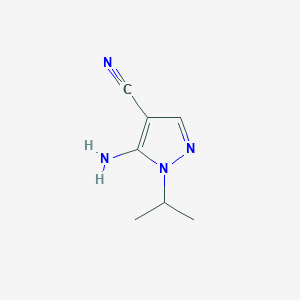

5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-propan-2-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-5(2)11-7(9)6(3-8)4-10-11/h4-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLUYAARRNLXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591774 | |

| Record name | 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21254-23-9 | |

| Record name | 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug development. This document details the primary synthetic pathways, experimental protocols, and relevant quantitative data, offering a practical resource for laboratory-scale synthesis and process optimization.

Introduction

This compound is a substituted pyrazole derivative of significant interest in the pharmaceutical industry. The pyrazole nucleus is a common scaffold in a wide range of biologically active compounds, exhibiting diverse pharmacological activities. The specific substitution pattern of this molecule, featuring an isopropyl group at the N1 position, an amino group at C5, and a carbonitrile at C4, makes it a valuable intermediate for the synthesis of more complex drug candidates, including kinase inhibitors. This guide will focus on the most prevalent and efficient synthetic strategies for its preparation.

Primary Synthetic Pathway

The most direct and widely employed method for the synthesis of 5-amino-1-substituted-1H-pyrazole-4-carbonitriles is the cyclocondensation reaction between a substituted hydrazine and a derivative of malononitrile. For the target molecule, this involves the reaction of isopropylhydrazine with (ethoxymethylene)malononitrile.

This reaction proceeds via a Michael-type addition of the hydrazine to the electron-deficient double bond of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization with the elimination of ethanol to form the stable pyrazole ring. The regioselectivity of the reaction, yielding the 1,5-disubstituted pyrazole, is generally favored under neutral or slightly acidic conditions.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

While a specific protocol for this compound is not extensively reported in peer-reviewed literature, the following detailed experimental procedure is adapted from established methods for the synthesis of analogous 1-substituted-5-aminopyrazole-4-carbonitriles.

3.1. Materials and Equipment

-

Isopropylhydrazine hydrochloride (or free base)

-

(Ethoxymethylene)malononitrile

-

Ethanol (absolute)

-

Triethylamine (or other suitable base if starting from hydrochloride salt)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Recrystallization solvents (e.g., ethanol, ethyl acetate, hexanes)

3.2. Detailed Synthesis Protocol

-

Preparation of Isopropylhydrazine Free Base (if starting from hydrochloride):

-

In a flask, dissolve isopropylhydrazine hydrochloride (1.0 eq) in water.

-

Cool the solution in an ice bath and add a saturated aqueous solution of a suitable base (e.g., sodium bicarbonate or potassium carbonate) dropwise with stirring until the solution becomes basic (pH > 8).

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: Isopropylhydrazine is volatile and potentially toxic; handle in a well-ventilated fume hood.

-

-

Cyclocondensation Reaction:

-

To a solution of (ethoxymethylene)malononitrile (1.0 eq) in absolute ethanol in a round-bottom flask, add isopropylhydrazine (1.0-1.2 eq) dropwise at room temperature with stirring.

-

If using isopropylhydrazine hydrochloride, add triethylamine (1.1 eq) to the reaction mixture to liberate the free base in situ.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

-

Continue refluxing until the starting materials are consumed (typically 2-6 hours).

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the solvent using a rotary evaporator.

-

The product may precipitate upon cooling or concentration. If so, collect the solid by filtration.

-

If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

-

Collect the crude product by filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

-

Caption: A typical experimental workflow for the synthesis of this compound.

Quantitative Data and Physical Properties

| Parameter | Expected Value/Range | Notes |

| Yield | 60-90% | Highly dependent on reaction conditions and purity of starting materials. |

| Reaction Time | 2-8 hours | Can be influenced by temperature and the presence of a catalyst. |

| Purity | >95% | Achievable with proper purification techniques like recrystallization. |

| Melting Point | Not reported | Expected to be a crystalline solid with a defined melting point. |

| Appearance | White to off-white solid | Typical for this class of compounds. |

Note: The above data are estimates and should be confirmed by experimental results.

Catalyst and Reaction Condition Optimization

While the uncatalyzed reaction often proceeds with good yields, various catalysts have been shown to improve reaction rates and yields in the synthesis of related pyrazoles.

-

Acid Catalysis: The use of a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid can facilitate the cyclization step.

-

Base Catalysis: In some instances, a base catalyst may be employed, although this can sometimes lead to side reactions.

-

Solvent Effects: While ethanol is the most common solvent, other polar protic or aprotic solvents could be explored to optimize solubility and reaction rates.

-

Temperature: The reaction is typically carried out at the reflux temperature of the solvent to ensure a reasonable reaction rate.

Conclusion

The synthesis of this compound is readily achievable through the well-established cyclocondensation of isopropylhydrazine and (ethoxymethylene)malononitrile. The presented experimental protocol, based on analogous and reliable procedures, provides a solid foundation for the successful laboratory preparation of this valuable building block. Further optimization of reaction conditions, including the potential use of catalysts, can lead to improved yields and shorter reaction times, enhancing the efficiency of its synthesis for applications in drug discovery and development. It is recommended that all experimental work be conducted with appropriate safety precautions in a well-ventilated laboratory environment.

A Comprehensive Technical Guide to 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapeutics. This guide focuses on a specific, yet highly relevant derivative: 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile (CAS Number: 21254-23-9 ).[1] This compound serves as a critical building block for the synthesis of more complex molecules, particularly kinase inhibitors, which are at the forefront of modern cancer therapy and the treatment of inflammatory diseases.

This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its strategic application in drug discovery. The information presented herein is intended to empower researchers to leverage the full potential of this versatile chemical entity.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting.

| Property | Value | Source |

| CAS Number | 21254-23-9 | [1] |

| Molecular Formula | C₇H₁₀N₄ | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Appearance | Expected to be a solid | General knowledge |

| Purity | Commercially available up to 95% | [2] |

| Storage | Store in a cool, dry, and well-ventilated area. | General laboratory practice |

Safety and Handling: As with any chemical intermediate, proper safety precautions are essential when handling this compound. It is intended for industrial or scientific research purposes only and is not for medicinal or edible use.[1] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Synthesis of this compound: A Protocol Deep-Dive

Reaction Scheme:

References

An In-depth Technical Guide to ¹H and ¹³C NMR of Aminopyrazole Carbonitriles for Researchers and Drug Development Professionals

Introduction: Aminopyrazole carbonitriles represent a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents. Their diverse biological activities, including roles as kinase inhibitors and apoptosis inducers, have established them as a significant scaffold in medicinal chemistry and drug discovery. A thorough understanding of their molecular structure is paramount for elucidating structure-activity relationships (SAR) and for the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C NMR, stands as an indispensable tool for the unambiguous structural characterization of these molecules. This guide provides a comprehensive overview of the NMR data, experimental protocols, and relevant biological pathways associated with aminopyrazole carbonitriles.

Data Presentation: ¹H and ¹³C NMR of Substituted Aminopyrazole Carbonitriles

The following tables summarize the ¹H and ¹³C NMR spectral data for a selection of substituted aminopyrazole carbonitriles, providing a valuable reference for researchers in the field. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Data of Selected Aminopyrazole Carbonitriles

| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H)[1] |

| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 8.27 – 7.46 (m, 4H), 7.31 (s, 1H), 7.25 (s, 1H), 7.10 (d, J = 7.8 Hz, 2H), 6.91 (d, J = 8.6 Hz, 2H), 6.86 (s, 1H), 3.84 (s, 3H)[1] |

| 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile | DMSO-d₆ | 7.83 (s, 2H), 7.63 – 7.46 (m, 2H), 7.39 – 7.16 (m, 4H), 7.04 (s, 2H), 6.73 (s, 2H)[1] |

| 5-amino-3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | DMSO-d₆ | 9.74 (s, 1H), 7.98 – 7.62 (m, 2H), 7.47 (d, J = 27.5 Hz, 5H), 6.90 (s, 2H), 6.67 (s, 2H)[1] |

| 5-amino-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | DMSO-d₆ | 8.26 – 8.00 (m, 2H), 7.87 (s, 1H), 7.80 – 7.68 (m, 2H), 7.58 (s, 5H), 7.29 (s, 2H), 7.07 (s, 2H), 6.73 (s, 2H)[1] |

Table 2: ¹³C NMR Data of Selected Aminopyrazole Carbonitriles

| Compound | Solvent | ¹³C Chemical Shifts (δ, ppm) |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79[1] |

| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, 55.28[1] |

| 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile | DMSO-d₆ | 153.38, 145.76, 136.90, 129.95, 129.54, 129.26, 129.07, 128.34, 126.44, 126.06, 124.79, 119.16, 112.45[1] |

| 5-amino-3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | DMSO-d₆ | 158.77, 153.17, 150.94, 137.93, 129.92, 128.30, 127.89, 126.09, 124.65, 122.59, 115.97, 115.38[1] |

| 5-amino-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | DMSO-d₆ | 160.64, 153.35, 151.82, 146.13, 132.90, 131.56, 130.74, 129.98, 129.53, 128.53, 124.80, 122.62, 119.14, 115.92[1] |

Experimental Protocols

Accurate and reproducible NMR data acquisition relies on meticulous experimental procedures. The following protocols provide a general framework for the ¹H and ¹³C NMR analysis of aminopyrazole carbonitriles.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the aminopyrazole carbonitrile derivative.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for pyrazole derivatives due to its excellent solubilizing power. Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher for better signal dispersion.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0-200 ppm.

-

A larger number of scans is required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

2D NMR (for structural elucidation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations (one-bond couplings).

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (two- and three-bond couplings), which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate important workflows and a biological pathway relevant to the study and application of aminopyrazole carbonitriles.

Apoptosis Induction Pathway

Certain carbonitrile-substituted pyrazole derivatives have been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein BCL-2 and activating Caspase-3.[2]

Experimental Workflow for NMR-based Structure Elucidation

The structural determination of novel aminopyrazole carbonitriles heavily relies on a systematic workflow employing various NMR techniques.

Logical Relationship for Signal Assignment in Disubstituted Pyrazoles

2D NMR spectroscopy provides a logical pathway for the unambiguous assignment of proton and carbon signals in disubstituted pyrazole systems.

References

The Core Physicochemical and Structural Properties of Pyrazole Derivatives: A Technical Guide for Drug Development Professionals

Introduction: Pyrazole and its derivatives stand as a cornerstone in the field of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, exhibit a remarkable versatility that has led to their incorporation in drugs with anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties.[2][4][5] The wide-ranging biological activities stem from the unique physicochemical properties of the pyrazole ring, which can be finely tuned through various substitutions.[6][7] This guide provides an in-depth exploration of the physical, chemical, and structural properties of pyrazole derivatives, offering critical insights for researchers and professionals engaged in drug discovery and development.

Physical Properties

The physical properties of pyrazole derivatives, such as melting point, boiling point, solubility, and lipophilicity, are pivotal for their pharmacokinetic and pharmacodynamic profiles. These properties are heavily influenced by molecular weight, the nature and position of substituents, and intermolecular forces like hydrogen bonding.[6][8] For instance, the parent pyrazole is a colorless crystalline solid at room temperature, a characteristic attributed to intermolecular hydrogen bonding which can lead to the formation of dimers in concentrated solutions.[8][9][10]

Table 1: Physical Properties of Pyrazole and Select Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | LogP |

| Pyrazole | C₃H₄N₂ | 68.08 | 67-70[11] | 186-188[11] | 2.48-2.5[7][12] | 0.26[12] |

| 3-Methylpyrazole | C₄H₆N₂ | 82.11 | -30 | 205 | ~2.3 | 0.61 |

| 4-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | 162-164 | - | -0.96 | 0.38 |

| Celecoxib | C₁₇H₁₄F₃N₃O₂S | 381.37 | 157-159 | - | 11.1 | 3.43 |

| Sildenafil | C₂₂H₃₀N₆O₄S | 474.58 | 187-189 | - | 9.0 | 1.9 |

Note: Values for derivatives are representative and can vary based on specific isomers and experimental conditions.

The solubility of pyrazole derivatives is a critical factor for their formulation and bioavailability.[6] The pyrazole ring itself can act as both a hydrogen bond donor (N1-H) and acceptor (N2), influencing its interaction with aqueous and lipid environments.[7][13] Generally, polar functional groups enhance water solubility, while nonpolar substituents increase solubility in organic solvents.[6] The lipophilicity, often expressed as LogP, is a key determinant of a drug's ability to cross cell membranes. Pyrazole has a significantly lower lipophilicity (ClogP = 0.24) compared to benzene (ClogP = 2.14), a property that is often leveraged in drug design to improve physicochemical characteristics.[7]

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation of newly synthesized pyrazole derivatives. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a detailed picture of the molecular framework.[14][15]

Infrared (IR) Spectroscopy: The IR spectra of N-unsubstituted pyrazoles are characterized by a distinct N-H stretching band, which can be observed between 3100 and 3180 cm⁻¹.[16] The shape and position of this band can provide insights into the hydrogen-bonding motifs (e.g., catemeric or trimeric) in the solid state.[16] Other characteristic bands include C=N stretching, C=C stretching of the aromatic ring, and various C-H bending vibrations.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra of pyrazole itself show signals for the C3-H and C5-H protons around 7.61 ppm and the C4-H proton at approximately 6.31 ppm.[10] The N-H proton signal is typically broad and appears at a much lower field (around 12.64 ppm).[10] The chemical shifts are highly sensitive to the electronic effects of substituents on the ring.

-

¹³C NMR: In the carbon NMR spectrum of pyrazole, the C3 and C5 carbons resonate at around 134-135 ppm, while the C4 carbon appears at a more upfield position, approximately 105.2 ppm.[10]

Table 2: Typical Spectroscopic Data for the Pyrazole Ring

| Spectroscopy | Feature | Typical Range | Notes |

| IR | ν(N-H) stretch | 3100 - 3180 cm⁻¹ | Present in N-unsubstituted pyrazoles.[16] |

| ν(C=N), ν(C=C) | 1400 - 1600 cm⁻¹ | Ring stretching vibrations.[17] | |

| ¹H NMR | C3-H, C5-H | δ 7.5 - 8.5 ppm | Chemical shift depends on substituents.[10] |

| C4-H | δ 6.0 - 6.5 ppm | Typically the most upfield ring proton.[10] | |

| N1-H | δ 10 - 14 ppm | Often broad; present in N-unsubstituted pyrazoles.[10] | |

| ¹³C NMR | C3, C5 | δ 130 - 150 ppm | Chemical shift depends on substituents.[10] |

| C4 | δ 100 - 110 ppm | Typically the most upfield ring carbon.[10] |

Chemical Properties and Reactivity

The pyrazole ring is an aromatic system with 6 π-electrons.[10] Its chemical reactivity is characterized by the interplay of its two nitrogen atoms. The N1 nitrogen is pyrrole-like and can be deprotonated by a base, while the N2 nitrogen is pyridine-like and can be protonated by strong acids.[8][10]

-

Tautomerism: Unsubstituted or symmetrically substituted pyrazoles exist as a single structure. However, unsymmetrically substituted pyrazoles can exist as a mixture of two tautomers, which can complicate alkylation reactions, often yielding a mixture of N-1 and N-2 alkylated isomers.[7][8]

-

Electrophilic Substitution: The presence of the two nitrogen atoms deactivates the C3 and C5 positions towards electrophilic attack. Consequently, electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, preferentially occur at the C4 position, which has the highest electron density.[8][10][18]

-

Nucleophilic Substitution: The pyrazole ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups.

-

Reactions at Nitrogen: The N1-H of the pyrazole ring can be readily substituted through reactions with various electrophiles, such as alkyl halides and acyl chlorides, after deprotonation with a suitable base.

Structural Properties and X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of pyrazole derivatives.[19] This technique provides precise information on bond lengths, bond angles, molecular conformation, and intermolecular interactions, which are crucial for understanding structure-activity relationships (SAR).[19][20] The crystal packing of pyrazole derivatives is often governed by hydrogen bonds, particularly N-H···N or N-H···O interactions, which can lead to the formation of supramolecular structures like dimers, trimers, and catemers (chains).[16][19]

Table 3: Example Crystallographic Data for Pyrazolone Derivatives

| Parameter | Compound I | Compound II | Compound III |

| Chemical Name | (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one |

| Crystal System | Monoclinic | Triclinic | Orthorhombic |

| Space Group | P2₁/n | P-1 | P2₁2₁2₁ |

| Data sourced from a comparative guide on bioactive pyrazole derivatives.[19] |

The planarity of the pyrazole ring is a common feature, and the overall molecular conformation is influenced by the steric and electronic properties of its substituents.[19]

Thermal Stability

The thermal stability of pyrazole derivatives is an important consideration for their synthesis, storage, and formulation. The parent pyrazole is a relatively stable compound. However, the introduction of certain functional groups, particularly nitro groups, can significantly impact thermal stability, making them energetic materials.[21] The decomposition of nitro-substituted pyrazoles is often initiated by reactions involving the NO₂ substituent.[22] Computational studies have shown that the decomposition pathways can include N₂ elimination or nitro-nitrite isomerization, depending on the specific substitution pattern.[21]

Experimental Protocols

A. Generalized Protocol for Pyrazole Synthesis (Knorr Synthesis)

The Knorr pyrazole synthesis and related cyclocondensation reactions are the most common methods for preparing the pyrazole core.[2] This involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[2][23]

Methodology:

-

Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

-

Addition of Hydrazine: Add the hydrazine derivative (e.g., phenylhydrazine, 1 equivalent) to the solution. The reaction may be catalyzed by a small amount of acid.[23]

-

Reaction: Heat the mixture under reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure pyrazole derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (NMR, IR, Mass Spectrometry) and melting point analysis.

Caption: Generalized workflow for the Knorr synthesis of pyrazole derivatives.

B. Generalized Protocol for Single-Crystal X-ray Diffraction

This protocol outlines the standard procedure for determining the crystal structure of a synthesized pyrazole derivative.[19]

Methodology:

-

Crystal Growth and Selection: Grow suitable single crystals of the pyrazole derivative, often by slow evaporation of a solvent. Select a crystal of appropriate size and quality under a polarizing microscope.[19]

-

Mounting: Mount the selected crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations. Collect X-ray diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation). A series of diffraction images are recorded as the crystal is rotated.[19]

-

Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods (e.g., with software like SHELXT). Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and angles.[16]

-

Data Analysis and Visualization: Analyze the final refined structure to understand molecular conformation, crystal packing, and intermolecular interactions like hydrogen bonds. Visualize the structure using software like Olex2 or Mercury.[19]

Biological Activity and Signaling Pathways

The therapeutic potential of pyrazole derivatives is vast, with many compounds acting as potent and selective inhibitors of key biological targets.[4] In oncology, for example, pyrazole derivatives have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR-2, and CDKs.[4][24]

One critical signaling pathway often targeted by pyrazole-based anticancer agents is the PI3K/AKT/mTOR pathway, which regulates cell growth, survival, and metabolism.[4]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a pyrazole derivative.[4]

The ability to strategically modify the pyrazole scaffold allows for the optimization of binding affinity and selectivity for specific targets, a core principle of modern drug design.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 5. museonaturalistico.it [museonaturalistico.it]

- 6. ijrpr.com [ijrpr.com]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmajournal.net [pharmajournal.net]

- 9. ijnrd.org [ijnrd.org]

- 10. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 11. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]

- 12. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 14. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemrevlett.com [chemrevlett.com]

- 19. benchchem.com [benchchem.com]

- 20. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Aminopyrazole Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and biological significance across a spectrum of therapeutic areas. Its inherent drug-like properties and synthetic accessibility have established it as a "privileged scaffold," a core molecular framework that can be readily adapted to interact with a diverse range of biological targets. This technical guide provides an in-depth exploration of the biological importance of the aminopyrazole core, with a focus on its role in the development of targeted therapies. We will delve into its applications as a potent inhibitor of various enzyme families, present key quantitative data, detail relevant experimental methodologies, and visualize critical biological pathways and experimental workflows.

The Aminopyrazole Scaffold: A Versatile Pharmacophore

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, forms the foundation of this important scaffold. The addition of an amino group transforms it into a versatile pharmacophore capable of engaging in a variety of non-covalent interactions with biological macromolecules. The position of the amino substituent—at the 3, 4, or 5 position of the pyrazole ring—profoundly influences the molecule's electronic properties and spatial arrangement, thereby dictating its target specificity and biological activity.[1][2][3] This adaptability has been successfully exploited to design potent and selective inhibitors for a range of enzymes and receptors.

Key Therapeutic Applications

The aminopyrazole scaffold has proven to be a rich source of novel therapeutic agents, with notable successes in oncology, inflammation, and infectious diseases.

Anticancer Activity: A Focus on Kinase Inhibition

Perhaps the most significant contribution of the aminopyrazole scaffold has been in the development of protein kinase inhibitors.[4][5] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The aminopyrazole core can mimic the adenine hinge-binding region of ATP, the natural substrate for kinases, leading to potent and often selective inhibition.[6]

Bruton's Tyrosine Kinase (BTK) Inhibitors: Pirtobrutinib, a recently approved drug for B-cell malignancies, features a 5-aminopyrazole core.[1][7] It is a non-covalent, reversible BTK inhibitor, a key component of the B-cell receptor (BCR) signaling pathway.[2][8] By blocking BTK, pirtobrutinib effectively halts the downstream signaling that promotes B-cell proliferation and survival.[2][8]

Janus Kinase (JAK) Inhibitors: Gandotinib (LY2784544) is a selective JAK2 inhibitor built upon a 3-aminopyrazole scaffold.[4] It has shown efficacy in clinical trials for myeloproliferative neoplasms, which are often driven by mutations in JAK2.[9][10][11]

Aurora Kinase Inhibitors: Tozasertib (VX-680 or MK-0457) is a pan-Aurora kinase inhibitor that utilizes an aminopyrazole moiety.[4][6] Aurora kinases are crucial for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Anti-inflammatory and Antimicrobial Properties

Beyond oncology, aminopyrazole derivatives have demonstrated significant potential as anti-inflammatory and antimicrobial agents. Their mechanism in inflammation often involves the inhibition of key signaling molecules like p38 MAPK.[2][3] In the realm of infectious diseases, these compounds have shown activity against a range of bacterial and fungal pathogens.[1][7]

Quantitative Data on Biological Activity

The following tables summarize the biological activity of representative aminopyrazole derivatives against various targets.

Table 1: Anticancer Activity of Aminopyrazole Derivatives (IC50 Values)

| Compound/Drug Name | Target Kinase(s) | Cell Line | IC50 (nM) | Reference(s) |

| Pirtobrutinib | BTK | TMD8 | 6.2 | [3] |

| Gandotinib (LY2784544) | JAK2V617F | Ba/F3 | 20 | [4] |

| Tozasertib (VX-680) | Aurora A | - | 0.6 (Ki) | [12] |

| Tozasertib (VX-680) | Aurora B | - | 18 (Ki) | [12] |

| Tozasertib (VX-680) | Aurora C | - | 4.6 (Ki) | [12] |

| Compound 3f | JAK1 | - | 3.4 | [13] |

| Compound 3f | JAK2 | - | 2.2 | [13] |

| Compound 3f | JAK3 | - | 3.5 | [13] |

| Compound 11b | JAK2 | HEL | 350 | [13] |

| Compound 11b | JAK3 | - | >5000 | [13] |

| Ravoxertinib (GDC-0994) | ERK1 | - | 6.1 | [4] |

| Ravoxertinib (GDC-0994) | ERK2 | - | 3.1 | [4] |

Table 2: Anti-inflammatory and Antimicrobial Activity of Aminopyrazole Derivatives

| Compound Class/Derivative | Activity Type | Organism/Target | MIC (µg/mL) or IC50 (µM) | Reference(s) |

| Pyrazole Derivative 3 | Antibacterial | Escherichia coli | 0.25 | [8] |

| Pyrazole Derivative 4 | Antibacterial | Streptococcus epidermidis | 0.25 | [8] |

| Pyrazole Derivative 2 | Antifungal | Aspergillus niger | 1 | [8] |

| 5AP Derivative 22 | Anticancer (HCT-116) | Colorectal Carcinoma | 3.18 (IC50) | [7] |

| 5AP Derivative 22 | Anticancer (MCF-7) | Breast Cancer | 4.63 (IC50) | [7] |

| 3AP Derivative 2a | Antibacterial | Staphylococcus aureus | 0.125 | [11] |

| 3AP Derivative 2a | Antibacterial | Escherichia coli | 8 | [11] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative aminopyrazole derivative and a common biological evaluation assay.

Synthesis of a 3-Aminopyrazole Derivative

This protocol describes a general method for the synthesis of 3-aminopyrazoles via the condensation of a β-ketonitrile with hydrazine.

Materials:

-

β-Ketonitrile (e.g., benzoylacetonitrile)

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the β-ketonitrile (1 equivalent) and hydrazine hydrate (1.05 equivalents) in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to 60°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 3-aminopyrazole derivative.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure 3-aminopyrazole.[14]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general workflow for assessing the inhibitory activity of an aminopyrazole compound against a target kinase using a luminescence-based assay.

Materials:

-

Recombinant kinase

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test aminopyrazole compound (dissolved in DMSO)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test aminopyrazole compound in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

In a white assay plate, add the diluted test compound or vehicle control (for positive and negative controls).

-

Add the kinase and substrate solution to each well, except for the "no enzyme" control wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding the stop reagent provided in the kinase assay kit.

-

Add the detection reagent, which will generate a luminescent signal proportional to the amount of ADP produced (and thus, kinase activity).

-

Incubate the plate at room temperature as per the kit instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[15]

Visualizing the Biological Significance

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity and evaluation of aminopyrazole derivatives.

Caption: BTK Signaling Pathway and Pirtobrutinib Inhibition.

Caption: General Workflow for Kinase Inhibitor Screening.

Caption: General Synthesis of 3-Aminopyrazole Derivatives.

Conclusion and Future Perspectives

The aminopyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its proven success in targeting a multitude of biological molecules, particularly kinases, underscores its privileged status. Future efforts will likely focus on the development of next-generation aminopyrazole-based inhibitors with enhanced selectivity and the ability to overcome drug resistance. The exploration of novel derivatives targeting other enzyme classes and receptors also holds significant promise for addressing unmet medical needs. The synthetic tractability and rich chemical space of the aminopyrazole core ensure that it will remain a central theme in the design and development of innovative therapeutics for years to come.

References

- 1. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. soc.chim.it [soc.chim.it]

- 12. ijnrd.org [ijnrd.org]

- 13. researchgate.net [researchgate.net]

- 14. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]

- 15. reactionbiology.com [reactionbiology.com]

Discovery of novel 5-aminopyrazole-4-carbonitrile analogs

An in-depth guide for researchers, scientists, and drug development professionals on the discovery of novel 5-aminopyrazole-4-carbonitrile analogs.

Introduction

The 5-aminopyrazole scaffold is a privileged heterocyclic template in medicinal chemistry, forming the core of numerous compounds with significant biological and pharmaceutical activities.[1][2] These derivatives have garnered considerable attention for their broad therapeutic potential, including anticancer, anti-inflammatory, antibacterial, antiviral, and antioxidant properties.[2][3] The versatility of the 5-aminopyrazole ring, with its multiple functionalization points, allows for the creation of diverse chemical libraries and the fine-tuning of pharmacological profiles.[4]

In recent years, research has intensified on 5-aminopyrazole-4-carbonitrile analogs as potent inhibitors of various protein kinases and other biological targets implicated in cancer.[5] Many derivatives have shown promise by targeting key enzymes and signaling pathways that drive tumor cell proliferation and survival, such as tubulin, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Janus Kinases (JAKs).[5][6][7][8] Structure-activity relationship (SAR) studies have been crucial in optimizing these analogs to enhance their efficacy and selectivity.[5] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel 5-aminopyrazole-4-carbonitrile derivatives, presenting key data and experimental methodologies to aid in the ongoing development of this promising class of therapeutic agents.

Synthesis of 5-Aminopyrazole-4-Carbonitrile Analogs

The synthesis of the 5-aminopyrazole-4-carbonitrile core is often achieved through efficient, one-pot, three-component reactions.[3][9] This approach adheres to the principles of green chemistry by offering operational simplicity, high yields, and short reaction times.[9][10] A common and effective method involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative in the presence of a catalyst.[4] Various catalysts, including novel nanocatalysts, have been developed to facilitate this reaction under mild and environmentally friendly conditions.[3][11]

The general workflow begins with the catalyst activating the carbonyl group of the aldehyde. This is followed by a Knoevenagel condensation with malononitrile. The final step involves a Michael addition of the hydrazine derivative, which then undergoes cyclization to form the stable 5-aminopyrazole-4-carbonitrile ring system.[9]

Caption: General workflow for the three-component synthesis of 5-aminopyrazole-4-carbonitrile analogs.

Biological Evaluation and Anti-Proliferative Activity

A significant number of novel 5-aminopyrazole-4-carbonitrile derivatives have been synthesized and evaluated for their anti-proliferative activity against a panel of human cancer cell lines. The cytotoxicity is typically assessed using the MTT assay, with results often reported as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.

Activity Against Various Cancer Cell Lines

The synthesized compounds have demonstrated a broad spectrum of activity. For instance, certain benzofuropyrazole and pyrazole derivatives showed high potency against leukemia (K562) and lung cancer (A549) cell lines.[6] Compound 5b from one study was notably more potent than the reference drug ABT-751 against K562 and A549 cells, with GI50 values of 0.021 and 0.69 μM, respectively.[6] Another series of 4-amino-(1H)-pyrazole derivatives, designed as JAK inhibitors, also exhibited potent cytotoxicity against various cell lines, including HEL (human erythroleukemia) and K562.[8]

Table 1: Anti-Proliferative Activity of Selected Pyrazole Analogs

| Compound | Cell Line | Cancer Type | Activity (IC50 / GI50 in µM) | Reference |

|---|---|---|---|---|

| 4a | K562 | Leukemia | 0.26 | [6] |

| A549 | Lung | 0.19 | [6] | |

| 5b | K562 | Leukemia | 0.021 | [6] |

| A549 | Lung | 0.69 | [6] | |

| 47c | HCT-116 | Colon | 3.12 | [12] |

| HL60 | Leukemia | 6.81 | [12] | |

| 43a | HeLa | Cervical | 2.59 | [4] |

| 45h | HCT-116 | Colon | 1.98 | [4] |

| MCF-7 | Breast | 4.66 | [4] | |

| 13 | IGROVI | Ovarian | 0.04 | [13] |

| 3f | HEL | Leukemia | < 1.0 (approx.) | [8] |

| 11b | HEL | Leukemia | 0.35 | [8] |

| | K562 | Leukemia | 0.37 |[8] |

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of 5-aminopyrazole-4-carbonitrile analogs are attributed to their ability to inhibit various molecular targets crucial for cancer cell survival and proliferation.[5] These compounds have been identified as inhibitors of tubulin polymerization, as well as several families of protein kinases.[5][6]

Inhibition of Kinase Signaling Pathways

Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[8]

-

FGFR Inhibition : A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were developed as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors.[7] The aberrant activation of FGFRs is a known driver in various cancers. The representative compound 10h demonstrated potent, nanomolar activity against FGFR1, FGFR2, FGFR3, and a key gatekeeper mutant, effectively suppressing the proliferation of lung and gastric cancer cells.[7]

-

JAK/STAT Pathway Inhibition : The JAK/STAT signaling pathway is critical for cell growth, and its constitutive activation is linked to numerous malignancies.[8] Novel 4-amino-(1H)-pyrazole derivatives have been designed as potent inhibitors of Janus kinases (JAKs). Compound 3f , for example, exhibited IC50 values of 3.4, 2.2, and 3.5 nM against JAK1, JAK2, and JAK3, respectively, demonstrating potent inhibition of this pathway.[8]

Caption: Inhibition of the JAK/STAT signaling pathway by 5-aminopyrazole analogs.

Tubulin Polymerization Inhibition

In addition to kinase inhibition, some pyrazole derivatives act as novel tubulin polymerization inhibitors.[6] By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Compound 5b was identified as a tubulin polymerization inhibitor with an IC50 of 7.30 μM, suggesting it may serve as a lead compound for a new class of antimitotic agents.[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of novel compounds. Below are methodologies for key assays cited in the evaluation of 5-aminopyrazole-4-carbonitrile analogs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding : Plate cells (e.g., A549, K562, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation : Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Shake the plates for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50/GI50 value by plotting the percentage of viability against the log concentration of the compound and fitting the data to a dose-response curve.[6][12]

In Vitro Kinase Inhibition Assay (Example: FGFR)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.

-

Reaction Mixture : Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

-

Assay Plate Setup : In a 384-well plate, add the test compound at various concentrations.

-

Enzyme and Substrate Addition : Add the recombinant kinase (e.g., FGFR1) and its specific substrate (e.g., a biotinylated peptide) to the wells.

-

Initiation of Reaction : Start the kinase reaction by adding ATP to a final concentration close to its Km value.

-

Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection : Stop the reaction by adding EDTA. Add a detection reagent mix (e.g., containing a europium-labeled anti-phospho-specific antibody and an APC-labeled streptavidin for HTRF or LANCE assays).

-

Signal Reading : Incubate for 60 minutes at room temperature to allow for binding, then read the plate on a suitable plate reader.

-

Data Analysis : Calculate the percentage of inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.[7]

Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of tubulin into microtubules.

-

Tubulin Preparation : Use commercially available, high-purity bovine brain tubulin. Resuspend the lyophilized tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Assay Setup : In a 96-well plate, add the test compounds at various concentrations. Include a positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition) and a negative control (vehicle).

-

Initiation of Polymerization : Chill the plate and reagents on ice. Add tubulin to the wells, followed by a polymerization initiation mixture containing GTP.

-

Monitoring Polymerization : Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance (turbidity) at 340 nm every minute for 60 minutes.

-

Data Analysis : Plot the absorbance versus time to generate polymerization curves. The IC50 value is the concentration of the compound that inhibits the maximum rate of tubulin polymerization by 50% compared to the vehicle control.[6]

References

- 1. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

The Principal Route: Condensation of β-Ketonitriles with Hydrazines

An In-Depth Technical Guide to the Starting Materials for 5-Aminopyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions, and its synthetic accessibility. Developing robust, efficient, and regioselective synthetic routes to substituted 5-aminopyrazoles is a critical task in drug discovery and development.

This guide provides a comprehensive analysis of the primary starting materials and synthetic strategies employed to construct the 5-aminopyrazole ring system. We will delve into the mechanistic underpinnings of these reactions, the rationale behind experimental choices, and provide field-proven protocols to empower researchers in their synthetic endeavors.

The most common and versatile strategy for synthesizing 5-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[4][5][6] This method's popularity is due to its reliability, broad substrate scope, and the relative accessibility of the starting materials.

Mechanistic Rationale

The reaction proceeds via a well-established two-step sequence:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate.[4][5][6]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This 5-exo-dig cyclization, followed by tautomerization, yields the aromatic 5-aminopyrazole ring.[4][5][6]

The choice of solvent and catalyst (acidic or basic) can influence the rate of both steps. For instance, slight acidification can catalyze hydrazone formation, but excessive acid will protonate the hydrazine, rendering it non-nucleophilic.

Caption: Mechanism of 5-aminopyrazole synthesis from β-ketonitriles.

Key Starting Materials & Regioselectivity

-

β-Ketonitriles (R¹-CO-CHR²-CN): These 1,3-dielectrophilic synthons are the cornerstone of this method. They are typically prepared via a Claisen condensation between an ester and a nitrile.[6] The nature of the R¹ and R² substituents dictates the final substitution pattern at positions 3 and 4 of the pyrazole ring, respectively.

-

Hydrazines (R³-NH-NH₂): The choice of hydrazine is critical as it introduces the N1-substituent and governs the reaction's regioselectivity.

-

Hydrazine Hydrate (R³=H): Yields N1-unsubstituted pyrazoles.

-

Monosubstituted Hydrazines (e.g., Phenylhydrazine, Methylhydrazine): When the β-ketonitrile is unsymmetrical (R¹ ≠ H), two regioisomeric products are possible. The outcome is a delicate balance of steric and electronic factors. Generally, the initial nucleophilic attack occurs at the less sterically hindered and more electrophilic carbonyl group.[7] Reaction conditions, such as pH, can be tuned to favor one isomer over the other.[7]

-

Representative Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

This protocol provides a general guideline for the condensation reaction.[4][7]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetoacetonitrile (1.0 eq), phenylhydrazine (1.05 eq), and ethanol (5-10 mL per gram of nitrile).

-

Reaction: Add a catalytic amount of acetic acid (e.g., 3-4 drops). Heat the mixture to reflux and monitor the reaction by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) or by column chromatography on silica gel.

| R¹ in Ketonitrile | R³ in Hydrazine | Conditions | Yield (%) | Reference |

| CH₃ | C₆H₅ | EtOH, Acetic Acid, Reflux | ~90% | [7] |

| C₆H₅ | H | EtOH, Reflux | High | [4] |

| CF₃ | 4-Sulfonamidophenyl | Methanol, 65°C | High | [8] |

| Cyclohexyl | H | EtOH, Et₃N, Reflux | Good | [4] |

The α,β-Unsaturated Nitrile Pathway

A second powerful strategy relies on the reaction of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position.[6] This method provides access to a wide array of 5-aminopyrazoles and is particularly noted for its tunable regioselectivity.

Mechanistic Rationale

The reaction typically proceeds through a conjugate addition-elimination mechanism.

-

Michael Addition: The hydrazine acts as a nucleophile, adding to the β-position of the electron-deficient alkene.

-

Cyclization & Elimination: The intermediate then undergoes intramolecular cyclization onto the nitrile group, followed by the elimination of the leaving group (e.g., -OEt, -SMe, -NMe₂) to form the aromatic pyrazole ring.[6]

Caption: Synthesis via α,β-unsaturated nitriles.

Regiodivergent Synthesis: A Key Advantage

A significant feature of this pathway is the ability to control the regiochemical outcome by simply changing the reaction conditions. Bagley et al. demonstrated that the condensation of 3-methoxyacrylonitrile with phenylhydrazine can be directed to selectively produce either the 5-amino or the 3-amino pyrazole isomer.[6]

-

Acidic Conditions (e.g., AcOH in Toluene): Favors the formation of the 1-phenyl-5-aminopyrazole isomer.

-

Basic Conditions (e.g., EtONa in EtOH): Favors the formation of the 1-phenyl-3-aminopyrazole isomer.

This control is invaluable in drug development, where specific isomer synthesis is often mandatory for biological activity. Microwave irradiation has been shown to dramatically reduce reaction times without altering the regiochemical outcome.[6]

Common Starting Materials

-

2-(ethoxymethylene)malononitrile: A highly versatile and reactive starting material.[9][10]

-

Alkylidenemalononitriles: Often used in three-component reactions where they are formed in situ.[11]

-

β-alkoxy-, β-dialkylamino-, or β-(methylthio)acrylonitriles: The choice of leaving group can affect reactivity, with thiomethyl groups generally being more facile to displace.[6]

Alternative and Specialized Synthetic Routes

While the two primary routes cover the majority of syntheses, several other methods offer unique advantages for accessing specific substitution patterns.

-

From Malononitrile: Malononitrile itself can serve as a precursor. It can react with hydrazines to yield 3,5-diaminopyrazoles.[4][5] It is also a key component in three-component reactions with an aldehyde and a hydrazine to produce 5-amino-1H-pyrazole-4-carbonitriles.[11]

-

Thorpe-Ziegler Cyclization: This intramolecular condensation of dinitriles is a classical method for forming rings.[12][13] It can be adapted to create the pyrazole core from appropriately designed acyclic precursors.

-

Ring Transformation: In some cases, 5-aminopyrazoles can be synthesized from other heterocyclic systems. For example, isoxazoles or isothiazoles can undergo a ring-opening and recyclization sequence upon treatment with hydrazine to yield the desired pyrazole.[6] This approach represents a clever alternative when the linear precursors are less accessible.

Case Study: Starting Materials for the Synthesis of Celecoxib

Celecoxib (Celebrex®) is a selective COX-2 inhibitor and a prominent example of a blockbuster drug built on a pyrazole core.[14][15] Its industrial synthesis provides a real-world illustration of the principles discussed.

The most common retrosynthetic analysis of Celecoxib points to a condensation reaction between a β-dicarbonyl compound and a substituted hydrazine.[8][16][17]

Caption: Retrosynthesis of Celecoxib to its key starting materials.

Core Starting Materials

-

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: This β-diketone is the key C3 synthon. The trifluoromethyl group is crucial for the drug's activity, while the p-tolyl group becomes the C5 substituent.

-

4-Sulfonamidophenylhydrazine: This substituted hydrazine introduces the N1-phenylsulfonamide moiety, which is essential for selective COX-2 inhibition. It is typically used as its hydrochloride salt.[8]

The condensation of these two starting materials in a solvent like methanol or ethanol proceeds with high regioselectivity to afford Celecoxib in excellent yield.[8][16] The reaction is driven by the differential reactivity of the two carbonyl groups in the diketone, with the carbonyl adjacent to the CF₃ group being more electrophilic.

Conclusion

The synthesis of 5-aminopyrazoles is a mature yet continually evolving field. The choice of starting material is the most critical decision in designing a synthetic route. β-Ketonitriles remain the most versatile and widely used precursors, offering a reliable path to a vast array of derivatives. α,β-Unsaturated nitriles provide a powerful alternative, distinguished by the potential for regiodivergent synthesis, allowing access to different isomers from a common precursor. For drug development professionals, a deep understanding of these starting materials, their inherent reactivity, and the mechanistic nuances of their conversion is paramount to efficiently access novel chemical matter and optimize synthetic routes for large-scale production.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 6. soc.chim.it [soc.chim.it]

- 7. benchchem.com [benchchem.com]

- 8. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Formation of 5-Aminopyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-aminopyrazole-4-carbonitrile, a crucial scaffold in medicinal chemistry. The pyrazole core is a component of numerous pharmaceuticals, and understanding its synthesis is vital for the development of novel therapeutics.[1][2] This document details the core reaction mechanisms, provides experimental protocols for key reactions, and presents quantitative data to facilitate comparison and replication.

Core Synthetic Methodologies

The formation of 5-aminopyrazole-4-carbonitrile and its derivatives is predominantly achieved through two principal synthetic strategies:

-

Three-Component Condensation Reaction: This is a widely utilized one-pot synthesis involving an aldehyde, malononitrile, and a hydrazine derivative.[3][4] The reaction is often catalyzed to enhance efficiency and yield.

-

Reaction of Malononitrile Dimer with Hydrazine: This method utilizes a pre-formed dimer of malononitrile which then reacts with a hydrazine to yield the pyrazole ring.[5]

This guide will now delve into the specifics of each of these core mechanisms.

Mechanism 1: Three-Component Condensation Reaction

The one-pot, three-component synthesis is a highly efficient method for generating substituted 5-aminopyrazole-4-carbonitriles. This reaction proceeds via a tandem Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization and tautomerization.

The proposed mechanism, often facilitated by a catalyst, begins with the Knoevenagel condensation of an aldehyde and malononitrile. This is followed by the Michael addition of hydrazine to the resulting benzylidene malononitrile intermediate. The reaction then proceeds through intramolecular cyclization and tautomerization to yield the final 5-aminopyrazole-4-carbonitrile product.

Quantitative Data for Three-Component Reactions

The following table summarizes the reaction conditions and yields for the synthesis of various 5-aminopyrazole-4-carbonitrile derivatives using the three-component method with different catalysts.

| Aldehyde | Hydrazine | Catalyst | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Phenylhydrazine | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 15 | 93 | [6] |

| 4-Nitrobenzaldehyde | Phenylhydrazine | None | Water | RT | 10 | 92 | |

| Benzaldehyde | Phenylhydrazine | Fe₃O₄@SiO₂@Tannic acid | Ball Milling | RT | 15 | 95 | [3] |

| 4-Methoxybenzaldehyde | Phenylhydrazine | None | Water | RT | 20 | 88 | |

| 4-Bromobenzaldehyde | Phenylhydrazine | Fe₃O₄@SiO₂@vanillin@thioglycolic acid | Ball Milling | RT | 10 | 94 | [7] |

| 2-Chlorobenzaldehyde | Phenylhydrazine | Fe₃O₄@SiO₂@Tannic acid | Ball Milling | RT | 20 | 92 | [3] |

RT: Room Temperature

Experimental Protocols for Three-Component Synthesis

Protocol 1: Catalyst-Free Synthesis in Water

This protocol is adapted from a greener process for synthesizing 5-amino-3-(substituted phenyl)-1-phenyl-1H-pyrazole-4-carbonitriles.

-

To a round bottom flask containing 10 ml of water, add the appropriately substituted benzylidene malononitrile (1 mmol).

-

Add phenylhydrazine (1 mmol, 0.108 g) to the flask.

-

Stir the turbid reaction mixture on a magnetic stirrer at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (6:4, v/v) mobile phase.

-

Upon completion of the reaction, filter the resulting precipitate.

-

Wash the filtered product with distilled water and dry.

-

Purify the product by recrystallization from ethanol.

Protocol 2: Nanoparticle-Catalyzed Synthesis

This protocol describes a general method for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives in the presence of LDH@PTRMS@DCMBA@CuI nanoparticles.[6]

-

In a test tube, combine phenyl hydrazine (1 mmol), the desired benzaldehyde derivative (1 mmol), and malononitrile (1 mmol).

-

Add 0.05 g of the LDH@PTRMS@DCMBA@CuI catalyst.

-

Add a 1:1 mixture of H₂O/EtOH (1 mL total) as the solvent.

-

Stir the mixture using a magnetic stirrer at 55 °C.

-

Monitor the reaction's progress using TLC with a mobile phase of n-hexane/ethyl acetate (1:1).

-

After the reaction is complete, as indicated by TLC, proceed with product isolation.

-

To recover the catalyst, add chloroform to the reaction vessel and stir for 1 minute before separating the catalyst.

Mechanism 2: Synthesis from Malononitrile Dimer

An alternative route to a specific subset of 5-aminopyrazole-4-carbonitriles involves the reaction of the malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) with hydrazine hydrate.[5] This pathway leads to the formation of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.

The proposed mechanism involves the initial reaction of the malononitrile dimer with hydrazine, followed by an intramolecular cyclization to form the pyrazole ring.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08001F [pubs.rsc.org]

Potential Therapeutic Targets for Pyrazole-Based Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its versatile structure has been successfully incorporated into a wide array of approved drugs targeting a diverse range of diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole-based compounds, with a focus on oncology, inflammation, and neurodegenerative disorders. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to support researchers in the development of novel pyrazole-based therapeutics.

Therapeutic Targets in Oncology

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various protein kinases that are crucial for tumor growth, proliferation, and survival.[1]

Kinase Inhibitors

A multitude of pyrazole-containing compounds have been developed as potent inhibitors of various kinases implicated in cancer.

Table 1: Inhibitory Activity of Selected Pyrazole-Based Kinase Inhibitors

| Compound | Target Kinase(s) | IC50/Ki (nM) | Target Cell Line(s) | Cellular IC50 (µM) |

| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 |

| Ruxolitinib | JAK1, JAK2 | ~3 | - | - |

| Crizotinib | ALK, MET | - | - | - |

| Eltrombopag | TPO-R agonist | - | - | - |

| Axitinib | VEGFRs | - | - | - |

| Pralsetinib | RET | - | - | - |

| Erdafitinib | FGFR | - | - | - |

| Compound 6 | Aurora A | 160 | HCT116 (colon), MCF-7 (breast) | 0.39, 0.46 |

| Compound 48 | Haspin | - | HCT116 (colon), HeLa (cervical) | 1.7, 3.6 |

| Compound 43 | PI3K | - | MCF-7 (breast) | 0.25 |

Data compiled from multiple sources.

Pirtobrutinib, a tetra-substituted pyrazole derivative, is a notable BTK inhibitor approved for treating mantle cell lymphoma, particularly in cases resistant to other BTK inhibitors like ibrutinib.[2]

Erdafitinib, which contains an N-methyl pyrazole moiety, is a tyrosine kinase inhibitor that specifically targets the FGF receptor and is approved for the treatment of metastatic urothelial (bladder) cancer.[2]

Pralsetinib, a potent and selective inhibitor of the RET receptor tyrosine kinase, contains two pyrazole units and is used to treat non-small cell lung carcinoma (NSCLC) and thyroid cancer.[2]

Baricitinib is a disubstituted pyrazole derivative that inhibits several subtypes of Janus kinases and is approved for treating conditions like rheumatoid arthritis and alopecia areata.[2] Ruxolitinib is another selective JAK1 and JAK2 inhibitor.[3]

Other kinases targeted by pyrazole-based compounds include PIM-1 and haspin, which are serine/threonine kinases involved in cell cycle progression and are considered promising anticancer targets.[4]

Signaling Pathways Targeted by Pyrazole-Based Kinase Inhibitors

The following diagram illustrates a generalized signaling pathway involving receptor tyrosine kinases (RTKs) and downstream kinases like PI3K and Akt, which are common targets for pyrazole-based inhibitors in cancer therapy.

Therapeutic Targets in Inflammatory Diseases

The anti-inflammatory properties of pyrazole derivatives are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibitors

Celecoxib is a well-known selective COX-2 inhibitor containing a trisubstituted pyrazole core.[2] It is widely used to treat various inflammatory conditions. Other pyrazole-based compounds like tepoxalin act as dual inhibitors of both cyclooxygenase and lipoxygenase.[2]

Table 2: In Vitro COX Inhibitory Activity of Pyrazole-Based Compounds

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 7.6 | 0.04 | 190 |

| SC-558 | 10 | 0.0053 | >1900 |